molecular formula C12H12BrF3O B1374025 1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one CAS No. 1466898-07-6

1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one

Cat. No.: B1374025
CAS No.: 1466898-07-6
M. Wt: 309.12 g/mol
InChI Key: ADMIYKQBPLGFLC-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a dimethylpropanone moiety. This compound is notable for its significant hydrophobicity, solubility, and stability, making it a valuable reagent in various organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one typically involves the bromination of a precursor compound followed by trifluoromethylation.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions produce biaryl compounds .

Comparison with Similar Compounds

Uniqueness: 1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one is unique due to its combination of a bromine atom, a trifluoromethyl group, and a dimethylpropanone moiety. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF3O/c1-11(2,3)10(17)8-5-4-7(13)6-9(8)12(14,15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMIYKQBPLGFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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